1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole
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Overview
Description
1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
The synthesis of 1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of thiophene derivatives and pyrrole intermediates.
Coupling Reactions: The thiophene groups are introduced to the pyrrole ring through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts.
Hexyl Group Introduction: The hexyl group is then attached to the nitrogen atom of the pyrrole ring, often through alkylation reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: It is used in the development of conductive polymers and materials with specific optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Mechanism of Action
The mechanism by which 1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole exerts its effects depends on its application:
Electronic Applications: In OLEDs and OPVs, the compound functions by facilitating charge transport and light emission through its conjugated system.
Biological Applications: When used in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2,5-bis(thiophen-2-yl)benzothiadiazole share similar electronic properties but differ in their structural frameworks.
Pyrrole Derivatives: Other pyrrole-based compounds, such as 1-hexyl-2,5-dimethylpyrrole, have different substituents that can alter their reactivity and applications.
The uniqueness of this compound lies in its specific combination of thiophene and pyrrole moieties, which confer distinct electronic and chemical properties.
Properties
CAS No. |
189253-62-1 |
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Molecular Formula |
C20H25NS2 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
1-hexyl-2,5-bis(thiophen-2-ylmethyl)pyrrole |
InChI |
InChI=1S/C20H25NS2/c1-2-3-4-5-12-21-17(15-19-8-6-13-22-19)10-11-18(21)16-20-9-7-14-23-20/h6-11,13-14H,2-5,12,15-16H2,1H3 |
InChI Key |
BWLIHIOLXCKWLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=CC=C1CC2=CC=CS2)CC3=CC=CS3 |
Origin of Product |
United States |
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